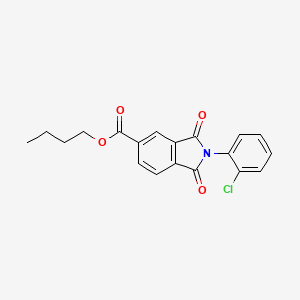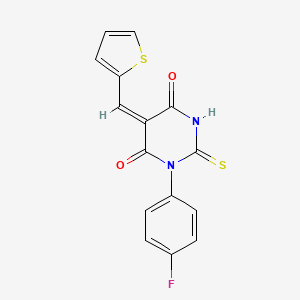![molecular formula C21H16FN3O3 B11623138 (5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5E)-1-[2-(4-氟苯基)乙基]-5-(1H-吲哚-3-基亚甲基)嘧啶-2,4,6(1H,3H,5H)-三酮 是一种复杂的有机分子,其特征是嘧啶核心被氟苯基和吲哚部分取代。
准备方法
合成路线和反应条件
(5E)-1-[2-(4-氟苯基)乙基]-5-(1H-吲哚-3-基亚甲基)嘧啶-2,4,6(1H,3H,5H)-三酮的合成通常涉及多步有机反应。一种常见的方法是将 4-氟苯乙酸与吲哚-3-甲醛缩合以形成中间体,然后在特定条件下与嘧啶衍生物反应生成最终产物。反应条件通常包括使用催化剂、溶剂和控制温度以优化产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型间歇反应器,其中反应物在受控条件下混合。该过程可能包括通过重结晶或色谱法进行纯化的步骤,以确保最终产品满足其预期应用所需的规格。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在吲哚部分,导致形成各种氧化衍生物。
还原: 还原反应可以针对嘧啶核心,可能改变其电子性质。
取代: 氟苯基可以参与亲电芳香取代反应,从而实现进一步的功能化。
常见试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、硝化剂。
主要产物
这些反应的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代反应可以将各种官能团引入氟苯基环上。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应路径和开发新型材料。
生物学
在生物学研究中,该化合物可能会因其作为生物活性分子的潜力而被研究。研究可能集中在其与生物靶标(如酶或受体)的相互作用,以了解其作用机制和治疗潜力。
医学
该化合物的结构表明它可能是药物开发的候选药物。研究人员可能会探索其治疗各种疾病的疗效、药代动力学和安全性概况。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如增强的稳定性或反应性。其应用可以扩展到电子等领域,它可能用于制造先进组件。
作用机制
(5E)-1-[2-(4-氟苯基)乙基]-5-(1H-吲哚-3-基亚甲基)嘧啶-2,4,6(1H,3H,5H)-三酮的作用机制涉及其与特定分子靶标的相互作用。吲哚部分可能与生物受体相互作用,而嘧啶核心可能会调节酶活性。这些相互作用会导致各种生物效应,例如抑制酶活性或调节信号转导通路。
相似化合物的比较
类似化合物
- (5E)-1-[2-(4-氯苯基)乙基]-5-(1H-吲哚-3-基亚甲基)嘧啶-2,4,6(1H,3H,5H)-三酮
- (5E)-1-[2-(4-溴苯基)乙基]-5-(1H-吲哚-3-基亚甲基)嘧啶-2,4,6(1H,3H,5H)-三酮
独特性
(5E)-1-[2-(4-氟苯基)乙基]-5-(1H-吲哚-3-基亚甲基)嘧啶-2,4,6(1H,3H,5H)-三酮中氟苯基的存在赋予了独特的电子特性,这些特性会影响其反应性和与生物靶标的相互作用。这使得它与具有不同取代基(如氯或溴)的类似化合物不同,这些化合物可能表现出不同的化学和生物行为。
属性
分子式 |
C21H16FN3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN3O3/c22-15-7-5-13(6-8-15)9-10-25-20(27)17(19(26)24-21(25)28)11-14-12-23-18-4-2-1-3-16(14)18/h1-8,11-12,27H,9-10H2,(H,24,26,28)/b14-11+ |
InChI 键 |
BHGNFSADMMLEMI-SDNWHVSQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)/C=N2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11623061.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623065.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)
![Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623097.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)


![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
